![molecular formula C8H6ClNO2S3 B1273291 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride CAS No. 215434-25-6](/img/structure/B1273291.png)
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride
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Overview
Description
“5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” is a chemical compound with the molecular formula C8H6ClNO2S3 . It is related to the compound “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid” which has the molecular formula C9H7NO2S2 .
Molecular Structure Analysis
The molecular structure of “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” can be inferred from its molecular formula, C8H6ClNO2S3 . It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .Scientific Research Applications
Antibacterial Agents
Thiazole derivatives have been found to exhibit antibacterial properties . Therefore, “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” could potentially be used in the development of new antibacterial agents.
Anticancer Agents
Some thiazole derivatives have shown cytotoxicity towards cancer cell lines . This suggests that “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” could potentially be used in cancer research for the development of new anticancer agents.
DNA Interacting Agents
Compounds containing a thiazole ring have been found to interact with DNA and topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death . This suggests a potential application of “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” in genetic research or cancer therapy.
Future Directions
The future directions for research on “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be investigated .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii . This interaction can result in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities , suggesting that they may affect multiple pathways
Result of Action
Thiazole derivatives have been tested for their in vitro analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S3/c1-5-10-6(4-13-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNRCVJBOLZFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371740 |
Source
|
Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | |
CAS RN |
215434-25-6 |
Source
|
Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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